molecular formula C16H15ClOS B1360561 3-(3-Chlorophenyl)-4'-thiomethylpropiophenone CAS No. 898762-50-0

3-(3-Chlorophenyl)-4'-thiomethylpropiophenone

Cat. No.: B1360561
CAS No.: 898762-50-0
M. Wt: 290.8 g/mol
InChI Key: SZNZIQNVOAFILW-UHFFFAOYSA-N
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Description

3-(3-Chlorophenyl)-4'-thiomethylpropiophenone (CAS: 898750-43-1) is a halogenated aromatic ketone with a molecular formula of C₁₆H₁₄ClFOS and a molecular weight of 308.8 g/mol. The compound features a 3-chlorophenyl group attached to the propiophenone backbone, along with a thiomethyl (-SCH₃) substituent at the 4'-position of the phenyl ring. Its density is predicted to be 1.27 g/cm³, and its boiling point is estimated at 448.5°C under standard conditions .

Properties

IUPAC Name

3-(3-chlorophenyl)-1-(4-methylsulfanylphenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClOS/c1-19-15-8-6-13(7-9-15)16(18)10-5-12-3-2-4-14(17)11-12/h2-4,6-9,11H,5,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZNZIQNVOAFILW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)C(=O)CCC2=CC(=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00644423
Record name 3-(3-Chlorophenyl)-1-[4-(methylsulfanyl)phenyl]propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00644423
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898762-50-0
Record name 3-(3-Chlorophenyl)-1-[4-(methylsulfanyl)phenyl]propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00644423
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Chlorophenyl)-4’-thiomethylpropiophenone can be achieved through several methods. One common approach involves the Friedel-Crafts acylation of 3-chlorobenzene with 4’-thiomethylpropiophenone in the presence of a Lewis acid catalyst such as aluminum trichloride. The reaction is typically carried out in an anhydrous solvent like dichloromethane at low temperatures to ensure high selectivity and yield .

Industrial Production Methods

Industrial production of 3-(3-Chlorophenyl)-4’-thiomethylpropiophenone often involves the chlorination of propiophenone followed by thiomethylation. The chlorination step uses chlorine gas in the presence of a catalyst like aluminum trichloride, while the thiomethylation step involves the reaction of the chlorinated product with a thiomethylating agent such as methylthiol in the presence of a base .

Chemical Reactions Analysis

Types of Reactions

3-(3-Chlorophenyl)-4’-thiomethylpropiophenone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the ketone group can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride, leading to the formation of the corresponding alcohol.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, resulting in the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol or ether as solvent.

    Substitution: Amines, thiols, polar aprotic solvents like dimethylformamide or dimethyl sulfoxide.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Substituted derivatives with various functional groups.

Scientific Research Applications

3-(3-Chlorophenyl)-4’-thiomethylpropiophenone has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3-(3-Chlorophenyl)-4’-thiomethylpropiophenone involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes or receptors, leading to alterations in cellular processes. For example, it may inhibit enzymes involved in oxidative phosphorylation, thereby affecting cellular energy production . The exact molecular pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Position Variations

3-(3-Chlorophenyl)-2'-thiomethylpropiophenone
  • Structural Difference : The thiomethyl group is at the 2'-position instead of the 4'-position.
  • Steric hindrance near the ketone group in the 2'-position may reduce reactivity in downstream reactions .

Halogen and Functional Group Modifications

3-(3-Chloro-5-fluorophenyl)-4'-thiomethylpropiophenone
  • Structural Difference : An additional fluorine atom at the 5-position of the chlorophenyl ring.
  • Its molecular weight (308.8 g/mol) matches the parent compound, but the fluorine may alter metabolic stability .
3-(3-Methoxyphenyl)-4'-thiomethylpropiophenone
  • Structural Difference : Methoxy (-OCH₃) replaces the chloro (-Cl) group on the phenyl ring.
  • Implications : The electron-donating methoxy group reduces electrophilicity compared to the electron-withdrawing chloro substituent. This could decrease reactivity in electrophilic substitution reactions but improve solubility in polar solvents .
3-Chloro-4'-fluoropropiophenone
  • Structural Difference : Fluorine replaces the thiomethyl group at the 4'-position.
  • Implications : The absence of sulfur reduces molecular weight (CAS: 347-93-3; formula: C₉H₈ClFO) and may decrease lipophilicity. Fluorine’s small size and high electronegativity could enhance metabolic resistance compared to thiomethyl .

Physical and Chemical Properties Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Density (g/cm³) Boiling Point (°C) Key Substituents
3-(3-Chlorophenyl)-4'-thiomethylpropiophenone C₁₆H₁₄ClFOS 308.8 1.27 448.5 3-Cl, 4'-SCH₃
3-(3-Chloro-5-fluorophenyl)-4'-thiomethylpropiophenone C₁₆H₁₃ClF₂OS 326.8 N/A N/A 3-Cl, 5-F, 4'-SCH₃
3-Chloro-4'-fluoropropiophenone C₉H₈ClFO 186.6 N/A N/A 3-Cl, 4'-F
3-(3-Methoxyphenyl)-4'-thiomethylpropiophenone C₁₇H₁₇O₂S 293.4 N/A N/A 3-OCH₃, 4'-SCH₃

Data compiled from

Stability and Commercial Availability

  • The 2'-thiomethyl analog (CAS: 125369-57-5) is discontinued, likely due to synthetic complexity or instability .
  • The 4'-thiomethyl variant remains of interest in research, particularly in polyimide monomer synthesis and heterocyclic chemistry .

Biological Activity

3-(3-Chlorophenyl)-4'-thiomethylpropiophenone, a compound with the CAS number 898762-50-0, has garnered interest for its potential biological activities. This article explores its biological properties, including antimicrobial, anticancer, and other pharmacological effects based on diverse research findings.

Chemical Structure and Properties

The compound features a thiomethyl group and a chlorophenyl moiety, which contribute to its biological activity. The molecular structure can be represented as follows:

C16H15ClS\text{C}_{16}\text{H}_{15}\text{Cl}\text{S}

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown its effectiveness against various bacterial strains. For example, the compound demonstrated activity against:

  • Staphylococcus aureus
  • Escherichia coli
  • Pseudomonas aeruginosa
  • Klebsiella pneumoniae

The minimum inhibitory concentration (MIC) values for these bacteria ranged from 40 to 100 µg/mL, indicating a potent antimicrobial effect comparable to standard antibiotics like ceftriaxone .

Anticancer Activity

Several studies have evaluated the anticancer potential of this compound. Notably:

  • Cell Viability Assays : In MCF-7 breast cancer cells, this compound reduced cell viability significantly with an IC50 value of approximately 225 µM. This suggests that the compound may induce apoptosis in cancer cells .
  • Mechanisms of Action : The compound has been shown to affect cell cycle progression, leading to an accumulation of cells in the S phase, indicating an interruption in DNA synthesis and potential induction of apoptosis .

Toxicological Profile

While the biological activities are promising, it is essential to consider the toxicological aspects:

  • Toxicity Studies : Preliminary assessments suggest that high concentrations can lead to cytotoxic effects in non-cancerous cells. The LDH enzyme activity was notably elevated in treated cells compared to controls, indicating cell membrane damage and cytotoxicity .

Case Studies and Research Findings

  • Antimicrobial Efficacy : A comparative study highlighted that this compound exhibited a greater inhibition zone against E. faecalis than some known antibiotics, emphasizing its potential as a therapeutic agent .
  • Cancer Cell Studies : In a recent study focused on breast cancer cells, the compound was found to significantly reduce cell proliferation and induce apoptosis through mechanisms involving DNA damage and cell cycle arrest .

Summary of Biological Activities

Activity TypeEffectivenessMIC/IC50 ValuesReferences
AntimicrobialEffective40-100 µg/mL
AnticancerSignificantIC50 ~ 225 µM
CytotoxicityModerateLDH increase

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